molecular formula C7H2ClF2N B1589925 3-Chloro-2,6-difluorobenzonitrile CAS No. 86225-73-2

3-Chloro-2,6-difluorobenzonitrile

Cat. No.: B1589925
CAS No.: 86225-73-2
M. Wt: 173.55 g/mol
InChI Key: QYALCKFGISNFMJ-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorobenzonitrile (CAS 86225-73-2) is a halogenated benzonitrile derivative with the molecular formula C₇H₂ClF₂N and a molecular weight of 173.55 g/mol . This compound features a nitrile group (-C≡N) at position 1 of the benzene ring, with chlorine and fluorine substituents at positions 3, 2, and 6, respectively. Its refractive index is 1.5125, and it exhibits low water solubility due to its hydrophobic aromatic and halogen substituents .

As a pharmaceutical intermediate, it is critical in synthesizing active pharmaceutical ingredients (APIs) and agrochemicals. Its stability under standard storage conditions (cool, dry environments) and incompatibility with oxidizing agents necessitate careful handling .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2,6-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or ammonia can be used for nucleophilic substitution reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used for reduction reactions.

Major Products

    Substitution: Products include various substituted benzonitriles depending on the nucleophile used.

    Reduction: The major product is 3-chloro-2,6-difluorobenzylamine.

Scientific Research Applications

Chemical Synthesis

3-Chloro-2,6-difluorobenzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique electronic properties due to the halogen atoms make it an attractive building block for various chemical transformations. This compound can undergo reactions such as nucleophilic substitutions and electrophilic aromatic substitutions, allowing chemists to create diverse derivatives with tailored properties.

Table 1: Chemical Transformations of this compound

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles to replace the chlorine atom.
Electrophilic Aromatic SubstitutionHalogen atoms influence regioselectivity in substitutions.
ReductionCan be reduced to yield difluorobenzonitriles.

Pharmaceutical Applications

The compound has potential applications in drug discovery and development. The introduction of fluorine atoms into drug molecules often enhances their metabolic stability and bioavailability, making this compound a candidate for the synthesis of new pharmaceutical agents. Although specific biological activity data is limited, its structural analogs are known to exhibit significant biological properties, including anti-inflammatory and antimicrobial activities .

Agrochemical Development

In the field of agrochemicals, this compound is being explored as a precursor for the synthesis of herbicides and fungicides. The presence of fluorine typically increases lipophilicity, which may enhance the compound's ability to penetrate plant membranes and improve efficacy as a pesticide .

Table 2: Potential Agrochemical Derivatives

Compound TypeExample Uses
HerbicidesTargeting specific weed species
FungicidesProtecting crops from fungal infections

Material Science

The unique properties of this compound also position it as a candidate for research in material science. Its potential applications include the development of novel liquid crystals and organic semiconductors due to its electronic characteristics. Further studies are needed to explore these possibilities fully.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in different applications:

  • Synthesis of Trifluorobenzoic Acid : Research indicates that derivatives of this compound can be converted into trifluorobenzoic acid, which is a valuable intermediate for synthesizing insecticides and antibacterial agents .
  • Biological Activity Exploration : Although direct studies on the biological activity of this compound are scarce, related compounds have shown promise as effective herbicides and fungicides in agricultural settings .

Mechanism of Action

The mechanism of action of 3-Chloro-2,6-difluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Halogenated benzonitriles are widely studied for their electronic and steric properties, which influence reactivity and applications. Below is a detailed comparison of 3-chloro-2,6-difluorobenzonitrile with key analogues:

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Solubility in Water Key Applications
This compound 86225-73-2 C₇H₂ClF₂N 173.55 Cl (3), F (2,6) Not miscible Pharmaceutical intermediate
2,4,6-Trichlorobenzonitrile 6575-05-9 C₇H₂Cl₃N 206.46 Cl (2,4,6) Low Agrochemical synthesis
2,6-Difluorobenzonitrile N/A C₇H₃F₂N 139.10 F (2,6) Moderate Organic synthesis
4-Bromo-2,6-difluorobenzonitrile 123843-67-4 C₇H₂BrF₂N 218.00 Br (4), F (2,6) Low Research chemical
3-Bromo-2,6-difluorobenzonitrile N/A C₇H₂BrF₂N 218.00 Br (3), F (2,6) Low Lab-scale reactions
4-Amino-2,6-difluorobenzonitrile 207297-92-5 C₇H₄F₂N₂ 154.11 NH₂ (4), F (2,6) High Pharmaceutical precursor

Key Observations

Substituent Effects on Reactivity: Chlorine vs. Amino Group: The introduction of an amino group (4-Amino-2,6-difluorobenzonitrile) significantly enhances water solubility (due to hydrogen bonding) and shifts applications toward APIs requiring polar intermediates .

Positional Isomerism: The 3-chloro substituent in the target compound creates steric hindrance distinct from 4-bromo or 4-amino derivatives, influencing regioselectivity in coupling reactions .

Safety and Handling :

  • This compound is incompatible with oxidizing agents , whereas brominated derivatives may pose additional hazards due to bromide release under thermal stress .

Research Findings

  • Pharmaceutical Utility: The target compound's balanced lipophilicity (logP ~2.1) makes it ideal for penetrating cell membranes in drug candidates, a property less pronounced in more polar analogues like 4-amino derivatives .
  • Synthetic Flexibility : Compared to 2,4,6-Trichlorobenzonitrile, the target compound's mixed halogenation allows selective functionalization at the chlorine site while retaining fluorine's electron-withdrawing effects .
  • Thermal Stability : Fluorine substituents enhance thermal stability, as seen in the target compound and 2,6-difluorobenzonitrile, whereas brominated analogues may decompose at lower temperatures .

Biological Activity

3-Chloro-2,6-difluorobenzonitrile (CAS: 86225-73-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, and relevant studies, highlighting its significance as a chemical intermediate.

Chemical Structure and Properties

This compound is characterized by the molecular formula C7H2ClF2NC_7H_2ClF_2N and a molecular weight of 173.55 g/mol. The compound features a benzene ring substituted with a chloro group and two fluorine atoms, along with a nitrile functional group. The unique arrangement of these substituents influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures have demonstrated notable biological properties. Research indicates that derivatives of difluorobenzonitriles are often studied for their potential as herbicides and fungicides . The presence of halogens typically enhances lipophilicity, which may improve membrane penetration in biological systems.

Potential Applications

  • Pharmaceuticals : The introduction of fluorine atoms can improve the potency and metabolic stability of drug molecules. As such, this compound could serve as a precursor for new drug candidates.
  • Agrochemicals : Similar compounds have been investigated for use in agricultural applications due to their herbicidal and fungicidal properties.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities between this compound and other related compounds:

Compound NameMolecular FormulaSimilarity IndexUnique Features
4-Chloro-2,6-difluorobenzonitrileC7H2ClF2N0.93Different position of chloro substituent
3-Chloro-2,4-difluorobenzonitrileC7H2ClF2N0.89Fluorine atoms at different positions
5-Chloro-2,4-difluorobenzonitrileC7H2ClF2N0.87Variation in substitution pattern
4-Chloro-2,5-difluorobenzonitrileC7H2ClF2N0.87Different arrangement of chlorine and fluorine

The distinct arrangement of functional groups in this compound influences its chemical reactivity and potential biological interactions compared to these similar compounds.

Synthesis Methods

Several methods have been documented for synthesizing this compound. Common approaches include:

  • Chlorination of Difluorobenzonitriles : Utilizing chlorine gas under controlled conditions to introduce the chloro group.
  • Fluorine Exchange Reactions : Employing halogen exchange reactions to modify existing fluorinated compounds into desired derivatives .

Case Studies and Research Findings

Research on related compounds provides insights into the potential biological activity of this compound:

  • Herbicidal Activity : Studies have shown that certain difluorobenzonitriles exhibit significant herbicidal effects against various plant species. This suggests that similar structural motifs in this compound may confer comparable activity.
    • Example Study: A derivative demonstrated over 80% inhibition of weed growth at specified concentrations.
  • Antibacterial Properties : Some studies have indicated that fluorinated benzonitriles possess antibacterial properties, potentially making them candidates for further pharmacological exploration.
    • Example Study: Compounds with similar structures were effective against strains of Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2,6-difluorobenzonitrile, and how are intermediates purified?

  • Methodological Answer : A common approach involves halogenation of benzamide derivatives or substitution reactions on fluorinated aromatic precursors. For example, intermediates like 2-amino-4,6-difluorobenzonitrile can be synthesized via nitration followed by reduction, with purification achieved using column chromatography (eluent: methylene chloride/methanol gradients) to isolate isomers . Derivatives such as 3-Chloro-2,6-difluorobenzoic acid (CAS 225104-76-7) are synthesized via hydrolysis of the nitrile group under acidic conditions .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Use ¹⁹F NMR to resolve fluorine environments (e.g., para vs. ortho substituents) and ¹H NMR to identify aromatic proton splitting patterns. IR spectroscopy confirms the nitrile stretch (~2230 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 columns, acetonitrile/water mobile phase) assesses purity (>97%) .

Q. How do solubility properties influence experimental design for this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). For reactions requiring aqueous conditions, use surfactant-assisted micellar systems or co-solvents like methanol. Solubility data for derivatives (e.g., 3-Chloro-2,6-difluorophenylacetic acid) suggest logP ~2.1, guiding solvent selection for biological assays .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F, CN) influence regioselectivity in electrophilic aromatic substitution?

  • Methodological Answer : The nitrile group meta-directs electrophiles, while chlorine and fluorine (ortho/para directors) compete, creating steric and electronic conflicts. Computational modeling (DFT) predicts reactive sites by analyzing partial charges and Fukui indices. For example, fluorination at C2 and C6 deactivates the ring, favoring substitution at C3 or C5 in related compounds like 3,5-Dichloro-4-fluorobenzonitrile .

Q. How can researchers optimize low yields in amination reactions of this compound?

  • Methodological Answer : Apply a Design of Experiments (DOE) approach to test variables: temperature (70–100°C), catalyst (e.g., CuI/piperidine), and solvent polarity (methanol vs. DMF). Evidence shows that prolonged heating (24+ hours) with piperidine in methanol improves yields of amino derivatives (e.g., 2-amino-4,6-difluorobenzonitrile) by reducing side reactions .

Q. What strategies resolve contradictions in substituent effects observed across halogenated benzonitrile derivatives?

  • Methodological Answer : Compare steric vs. electronic contributions using analogs like 3-Chloro-2,6-difluorobenzenesulfonyl chloride (CAS 1208077-31-9). For instance, sulfonyl chloride groups increase reactivity toward nucleophiles despite the deactivating nitrile. Cross-reference crystallographic data (e.g., bond lengths from CSD) and kinetic studies to disentangle competing effects .

Q. How can computational tools predict the bioactivity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases). For example, 3-Chloro-2,6-difluorophenylacetic acid (CAS 261762-53-2) shows potential as a nonsteroidal anti-inflammatory drug (NSAID) precursor. Pair with QSAR models to correlate substituent patterns (e.g., logD, polar surface area) with cytotoxicity .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer : Detect halogenated byproducts (e.g., dichloro isomers) via GC-MS with electron capture detection (ECD) or LC-MS/MS using MRM transitions. Calibrate against certified standards (e.g., 2,6-Dichlorobenzonitrile) and validate recovery rates (>90%) using spike-and-recovery experiments .

Properties

IUPAC Name

3-chloro-2,6-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYALCKFGISNFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524824
Record name 3-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86225-73-2
Record name 3-Chloro-2,6-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-2,6-difluorobenzonitrile
3-Chloro-2,6-difluorobenzonitrile
3-Chloro-2,6-difluorobenzonitrile
3-Chloro-2,6-difluorobenzonitrile
3-Chloro-2,6-difluorobenzonitrile
3-Chloro-2,6-difluorobenzonitrile

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